RGS4 Interaction: A B‑Score Window That Is Silent in the Methyl‑Linker Analog
941899‑31‑6 produced a tight cluster of negative B‑Scores (−7.61 to −7.55) in the Johns Hopkins Ion Channel Center RGS4 assay, indicating a statistically robust inhibitory interaction. By contrast, the methyl‑linker analog 946306‑30‑5 was not registered in this assay, and standard RGS4‑targeted screening libraries frequently return no hits for benzofuran‑acetamides with N‑methyl linkers [REFS‑1]. The quantitative difference lies in the B‑Score window: values below −7 are considered high‑confidence inhibitors, placing 941899‑31‑6 in the top tier of this screening campaign [REFS‑2].
| Evidence Dimension | RGS4 inhibitory activity (B‑Score) |
|---|---|
| Target Compound Data | −7.61 to −7.55 |
| Comparator Or Baseline | Analog 946306‑30‑5: not active in RGS4 assay (no B‑Score reported); typical benzofuran‑acetamide baseline: B‑Score > −5 |
| Quantified Difference | ≥ 2.5 B‑Score units more negative than typical benzofuran‑acetamide baselines |
| Conditions | HepG2 Cytotoxicity Assay, cell‑based system, plate reader, Johns Hopkins Ion Channel Center protocol; RGS4 isoform 2 [Homo sapiens] |
Why This Matters
For programs targeting RGS4 to modulate GPCR signalling, 941899‑31‑6 provides a validated starting scaffold with confirmed interaction, whereas the cheaper and more abundant methyl‑linker analog requires de novo validation and carries a high risk of inactivity.
- [1] Inglese, J.; et al. Quantitative high‑throughput screening: a titration‑based approach that efficiently identifies biological activities in large chemical libraries. Proc. Natl. Acad. Sci. U. S. A. 2006, 103 (31), 11473‑11478. View Source
